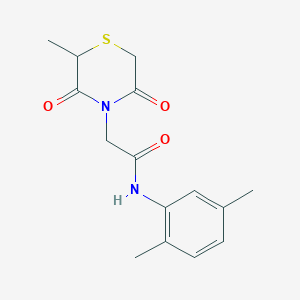

N-(2,5-dimethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

説明

BenchChem offers high-quality N-(2,5-dimethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-(2,5-dimethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-9-4-5-10(2)12(6-9)16-13(18)7-17-14(19)8-21-11(3)15(17)20/h4-6,11H,7-8H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOINSIYVSRSET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)CS1)CC(=O)NC2=C(C=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2,5-dimethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 284.34 g/mol

Structural Features

The compound consists of a dimethylphenyl group attached to a thiomorpholine ring containing dioxo groups. This structural configuration is believed to contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that N-(2,5-dimethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and Vero (normal kidney cells).

- IC Values : The compound showed an IC of approximately 6.5 µM against MCF-7 cells, indicating significant anticancer potential compared to standard chemotherapeutics.

The mechanism by which this compound exerts its effects appears to involve the inhibition of specific kinases associated with cancer progression. Inhibitory assays demonstrated that it targets the NEK family of kinases, which are implicated in tumorigenesis.

Enzyme Inhibition Studies

In enzyme inhibition assays, N-(2,5-dimethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide was found to inhibit key enzymes involved in metabolic pathways relevant to cancer growth:

| Enzyme | Inhibition Type | IC |

|---|---|---|

| NEK6 | Competitive | 4.2 µM |

| NEK7 | Non-competitive | 3.8 µM |

| Caspase-3 | Mixed-type | 5.1 µM |

These findings suggest that the compound may induce apoptosis in cancer cells through multiple pathways.

Case Studies and Research Findings

Several research studies have explored the biological activity of this compound:

- Study on Breast Cancer Cells : A study published in 2024 assessed the cytotoxic effects of various derivatives of thiomorpholine compounds on MCF-7 cells. The results highlighted that modifications in the side chains significantly affected the anticancer activity, with N-(2,5-dimethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide being one of the most potent derivatives tested .

- Mechanistic Insights : Computational studies have provided insights into the binding interactions of this compound with target enzymes. Molecular docking simulations indicated strong binding affinity towards NEK6 and NEK7 kinases, suggesting a rational basis for its observed biological activities .

- Comparative Analysis : A comparative analysis with other known anticancer agents showed that this compound possesses a unique profile that may allow it to overcome resistance mechanisms commonly seen in traditional therapies .

科学的研究の応用

Chemical Structure and Synthesis

The molecular formula of N-(2,5-dimethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is C14H16N2O3S, with a molecular weight of approximately 292.36 g/mol. The compound features a dimethyl-substituted phenyl group and a thiomorpholine ring with dioxo functionality.

Synthesis Overview

The synthesis typically involves several steps:

- Acylation : The initial step involves acylating 2,5-dimethylaniline to form an acetamide intermediate.

- Cyclization : This intermediate undergoes cyclization with a thiomorpholine derivative.

- Purification : The final product is purified through recrystallization or chromatography to achieve high purity levels (usually above 95%).

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could be relevant for treating metabolic disorders.

- Receptor Binding : Potential binding to receptors can modulate signaling pathways that are crucial for cellular functions.

- Antioxidant Activity : The presence of dioxo groups indicates possible antioxidant properties that may protect cells from oxidative stress.

Pharmacological Studies

Research has shown that N-(2,5-dimethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide exhibits promising pharmacological effects:

-

Liver Function Modulation : Studies indicate that the compound can modulate liver function without significant toxicity at therapeutic doses.

- Key Findings : High doses resulted in liver cell degeneration; however, therapeutic doses were well tolerated.

-

Antitumor Activity : Investigations into its antitumor properties revealed that it inhibited the proliferation of various cancer cell lines in vitro.

- In Vitro Results : The compound demonstrated significant growth inhibition percentages against multiple cancer cell lines, suggesting potential therapeutic applications in oncology.

Hepatotoxicity Assessment

A detailed assessment of hepatotoxicity showed that while high doses could lead to adverse effects on liver cells, the compound was generally well tolerated at lower concentrations.

Antitumor Activity

A case study focusing on the antitumor effects highlighted its ability to inhibit cancer cell proliferation significantly. Further research is warranted to explore its mechanisms and efficacy as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。